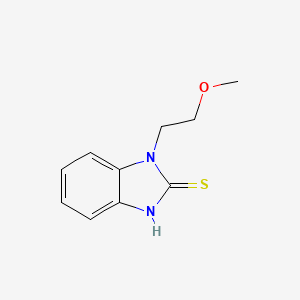

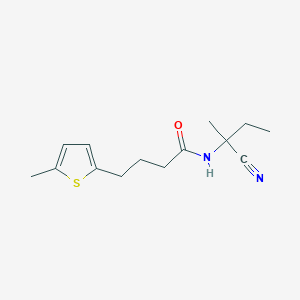

![molecular formula C11H14F2N2O B2752848 2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine CAS No. 2201280-11-5](/img/structure/B2752848.png)

2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine” were not found, a sustainable synthesis method has been developed for similar compounds . This method involves electrochemical conversion of nitro groups, which provides direct access to the previously understudied class of N-hydroxy heterocycles .科学的研究の応用

Synthesis and Antifolate Properties

2-Carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone, through a four-step process and thermal condensation with 2,4,6-triaminopyrimidine, leads to the synthesis of a novel deazaaminopterin analogue. This compound showed potency comparable to methotrexate in vitro for DHFR and L1210 cell growth inhibition. It exhibited a significant transport advantage over methotrexate for influx into L1210 cells and was active against the E 0771 murine mammary solid tumor, suggesting potential antifolate properties for cancer treatment research (Degraw et al., 1992).

Alkylation of Benzene with Cyclic Ethers

Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, leading to the synthesis of phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation. This process highlights the reactivity of cyclic ethers in producing alkylated products, which can be isolated in good to reasonable yields. It indicates the potential for designing biologically active heterocycles by introducing aryloxydifluoromethyl substituents (Molnár et al., 2003).

Synthesis of Thiopyrimidine and Thiazolopyrimidines

A series of novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives were synthesized starting from 2-methyl-cyclohexanone and aromatic aldehydes. These compounds were tested as antimicrobial agents, suggesting their potential application in developing new antimicrobial therapies (Hawas et al., 2012).

Multicomponent Synthesis of Pyrimidine Derivatives

A multicomponent reaction involving 4-oxo-3,4-dihydroquinazolinyl-2-guanidine with active methylene compounds demonstrated the synthesis of hydropyrimidine and dihydropyrimidnone derivatives through a cycloaddition reaction mechanism. This efficient and environmentally friendly method offers a simpler experimental procedure for synthesizing a variety of pyrimidine derivatives, which could have applications in drug development and medicinal chemistry (Mohamed et al., 2013).

Safety and Hazards

特性

IUPAC Name |

2-(4,4-difluorocyclohexyl)oxy-4-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c1-8-4-7-14-10(15-8)16-9-2-5-11(12,13)6-3-9/h4,7,9H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRKDLWERTXBRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

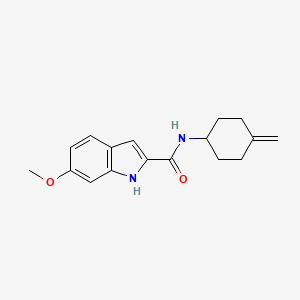

![N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2752767.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoate](/img/structure/B2752768.png)

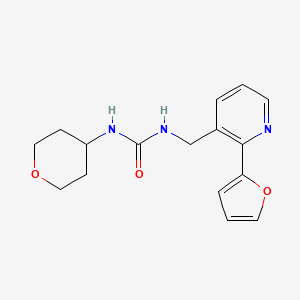

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2752770.png)

![(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2752772.png)

![tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2752779.png)

![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)

![4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B2752781.png)